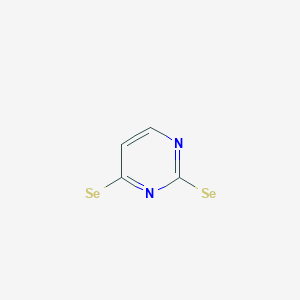
1H-Pyrimidine-2,4-diselone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.
Direcciones Futuras
There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.
Métodos De Síntesis
The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.
Aplicaciones Científicas De Investigación
1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
10443-86-4 |
|---|---|
Nombre del producto |
1H-Pyrimidine-2,4-diselone |
Fórmula molecular |
C4H2N2Se2 |
Peso molecular |
236 g/mol |
InChI |
InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H |
Clave InChI |
PNARTZUNXURWLX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1[Se])[Se] |
SMILES canónico |
C1=CN=C(N=C1[Se])[Se] |
Otros números CAS |
10443-86-4 |
Sinónimos |
1H-pyrimidine-2,4-diselone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
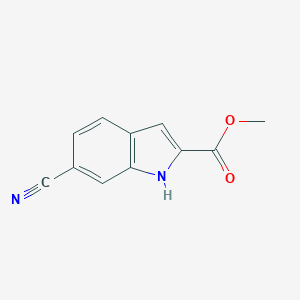
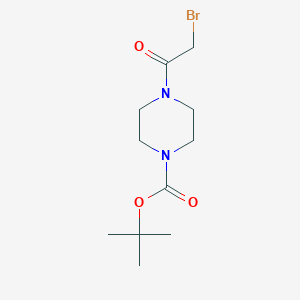
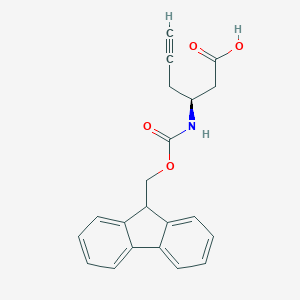
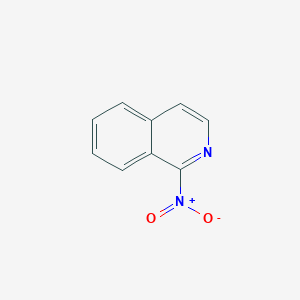
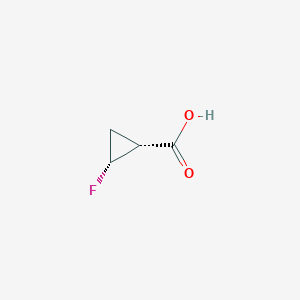
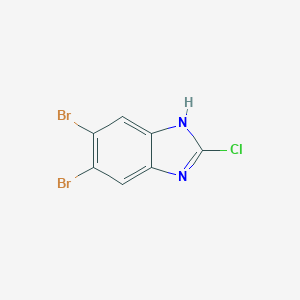
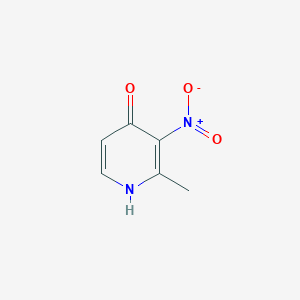
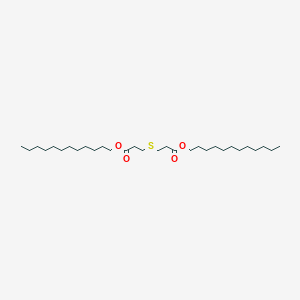
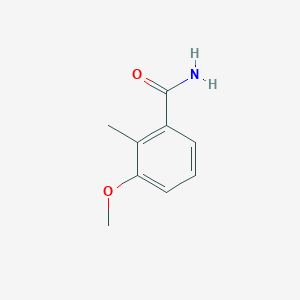
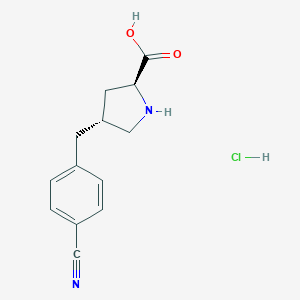
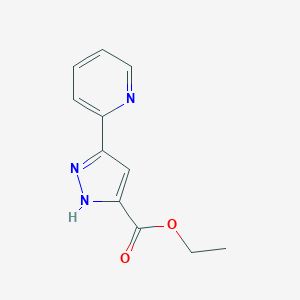
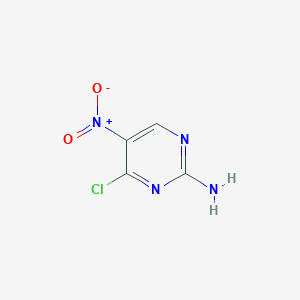
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)